
2-Styrylquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Styrylquinolin-8-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a styryl group attached to the quinoline ring at the 2-position and a hydroxyl group at the 8-position. The unique structure of this compound endows it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Styrylquinolin-8-ol typically involves the Perkin condensation reaction. This reaction is carried out between 5-chloro-quinolin-8-ol and various aromatic aldehydes to form 5-chloro-2-styrylquinolin-8-yl acetates, which are then hydrolyzed to yield 5-chloro-2-styrylquinolin-8-ols . The reaction conditions often include the use of pyridine and water as solvents, with the reaction mixture being heated under reflux .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Styrylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the styryl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Styrylquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Styrylquinolin-8-ol involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome . This inhibition is facilitated by the formation of stable hydrogen bonds with key residues in the enzyme’s active site.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Shares the hydroxyl group at the 8-position but lacks the styryl group.
5-Chloro-8-hydroxyquinoline: Similar structure with a chlorine atom at the 5-position.
2-Styrylquinoline: Lacks the hydroxyl group at the 8-position.
Uniqueness: 2-Styrylquinolin-8-ol is unique due to the presence of both the styryl group and the hydroxyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific applications.
Propiedades
Fórmula molecular |
C17H13NO |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
2-[(E)-2-phenylethenyl]quinolin-8-ol |
InChI |
InChI=1S/C17H13NO/c19-16-8-4-7-14-10-12-15(18-17(14)16)11-9-13-5-2-1-3-6-13/h1-12,19H/b11-9+ |
Clave InChI |
BKVXKVKAUFFGAM-PKNBQFBNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


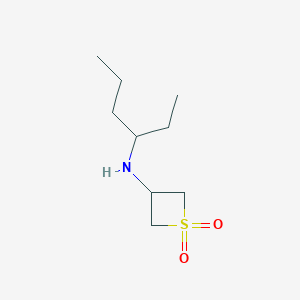
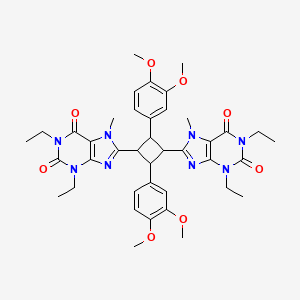
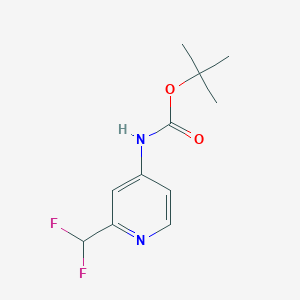
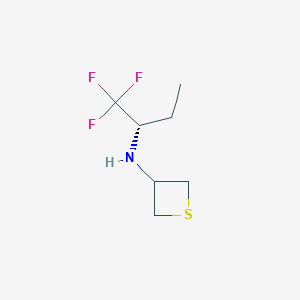
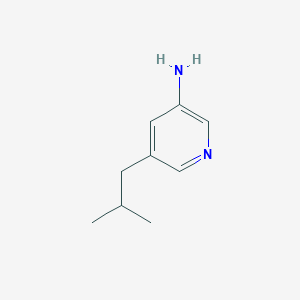


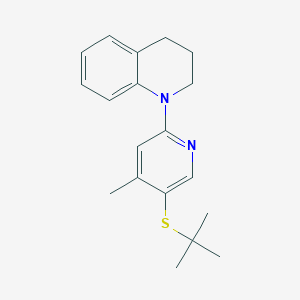
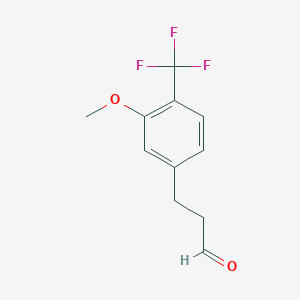
![8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13024486.png)

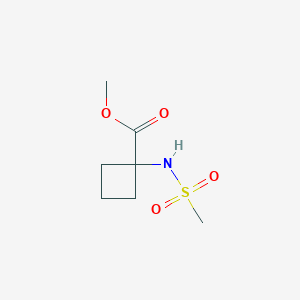
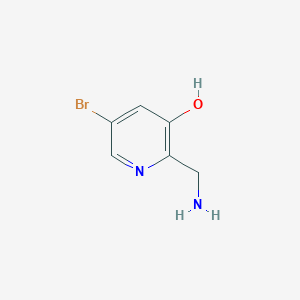
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13024520.png)
